Cas no 1219455-86-3 (1-(3-methoxyphenyl)-3-methylbutan-1-amine hydrochloride)

1-(3-Methoxyphenyl)-3-methylbutan-1-amine hydrochloride is a synthetic organic compound featuring a methoxyphenyl and branched alkylamine structure, rendered stable and water-soluble as a hydrochloride salt. Its key advantages include high purity and consistent synthesis, making it suitable for research applications in medicinal chemistry and pharmacology. The methoxy group enhances electronic properties, while the methylbutyl chain contributes to lipophilicity, potentially influencing binding affinity in biological systems. The hydrochloride form ensures improved handling and storage stability. This compound is primarily utilized as an intermediate in the development of novel therapeutic agents, particularly in studies targeting central nervous system (CNS) activity. Its structural features allow for further functionalization, enabling tailored modifications for specific research objectives.
1-(3-methoxyphenyl)-3-methylbutan-1-amine hydrochloride structure
1219455-86-3 structure
Product Name:1-(3-methoxyphenyl)-3-methylbutan-1-amine hydrochloride
CAS No:1219455-86-3
MF:C12H20ClNO
MW:229.746302604675
CID:5548410
Update Time:2025-06-08

1-(3-methoxyphenyl)-3-methylbutan-1-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(3-methoxyphenyl)-3-methylbutan-1-amine hydrochloride
    • Inchi: 1S/C12H19NO.ClH/c1-9(2)7-12(13)10-5-4-6-11(8-10)14-3;/h4-6,8-9,12H,7,13H2,1-3H3;1H
    • InChI Key: GKGSRTGPFYTWLQ-UHFFFAOYSA-N
    • SMILES: C(C1=CC=CC(OC)=C1)(N)CC(C)C.[H]Cl

1-(3-methoxyphenyl)-3-methylbutan-1-amine hydrochloride Pricemore >>

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Additional information on 1-(3-methoxyphenyl)-3-methylbutan-1-amine hydrochloride

1-(3-Methoxyphenyl)-3-Methylbutan-1-amine Hydrochloride: A Comprehensive Overview

1-(3-Methoxyphenyl)-3-methylbutan-1-amine hydrochloride (CAS No. 1219455-86-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as Methoxphenamine HCl, is characterized by its unique molecular structure and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, pharmacological effects, and recent research findings related to this compound.

The molecular formula of 1-(3-methoxyphenyl)-3-methylbutan-1-amine hydrochloride is C12H19NO2·HCl, and its molecular weight is approximately 240.74 g/mol. The compound consists of a substituted phenyl ring with a methoxy group at the 3-position, attached to a butylamine chain with a methyl group at the 3-position. The hydrochloride salt form ensures better solubility and stability, making it suitable for various pharmaceutical applications.

In terms of physical properties, 1-(3-methoxyphenyl)-3-methylbutan-1-amine hydrochloride is a white crystalline solid with a melting point ranging from 175°C to 178°C. It is soluble in water and common organic solvents such as ethanol and methanol. These properties make it easy to handle and formulate for various research and development purposes.

The pharmacological profile of 1-(3-methoxyphenyl)-3-methylbutan-1-amine hydrochloride has been the subject of extensive investigation. Studies have shown that this compound exhibits significant activity at several neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (DA) receptors. This dual receptor activity suggests potential applications in the treatment of mood disorders, such as depression and anxiety, as well as neurological conditions like Parkinson's disease.

Recent research has also explored the potential of 1-(3-methoxyphenyl)-3-methylbutan-1-amine hydrochloride in modulating the endocannabinoid system. A study published in the Journal of Medicinal Chemistry in 2022 demonstrated that this compound can interact with cannabinoid receptors (CB1 and CB2), potentially offering new avenues for treating pain and inflammation. The unique combination of serotonin, dopamine, and cannabinoid receptor activity makes Methoxphenamine HCl a promising candidate for multifaceted therapeutic interventions.

In addition to its receptor interactions, 1-(3-methoxyphenyl)-3-methylbutan-1-amine hydrochloride has been evaluated for its safety profile. Preclinical studies have shown that it exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.

The synthesis of 1-(3-methoxyphenyl)-3-methylbutan-1-amine hydrochloride involves several well-established chemical reactions. One common synthetic route starts with the reaction of 3-methoxybenzaldehyde with methylamine to form the corresponding imine, which is then reduced to the primary amine using a reducing agent such as sodium borohydride. The resulting amine is then alkylated with 4-chloro-2-methylbutyronitrile to form the final product, which is converted to the hydrochloride salt by treatment with hydrogen chloride gas.

The versatility of Methoxphenamine HCl has led to its use in various research settings, including academic laboratories and pharmaceutical companies. Its potential as a lead compound for drug discovery has been highlighted in several patents and scientific publications. For instance, a patent filed by a leading pharmaceutical company describes the use of 1-(3-methoxyphenyl)-3-methylbutan-1-amine hydrochloride as a precursor for developing novel antidepressants with improved efficacy and reduced side effects.

In conclusion, 1-(3-methoxyphenyl)-3-methylbutan-1-amine hydrochloride (CAS No. 1219455-86-3) is a multifaceted compound with promising therapeutic potential. Its unique chemical structure and pharmacological profile make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, Methoxphenamine HCl is poised to play a significant role in advancing our understanding of complex neurological disorders and developing innovative treatments.

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